molecular formula C10H10BrClO B14045765 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14045765
M. Wt: 261.54 g/mol
InChI Key: VUUBLGHBBRHCQM-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by a phenyl ring substituted with a bromomethyl group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylacetophenone followed by chlorination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature to ensure selective bromination at the methyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Coupling Reactions: Products are often biaryl compounds.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological molecules, modifying their structure and function through covalent bonding .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2

InChI Key

VUUBLGHBBRHCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)CBr

Origin of Product

United States

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